2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Description
2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H11N3OS and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Compounds related to 2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one have been synthesized and investigated for their potential biological activities. For instance, Flefel et al. (2018) described the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from a precursor similar in structure. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential biological relevance. Additionally, the compounds exhibited antimicrobial and antioxidant activity (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).
Antioxidant and Anti-inflammatory Activities
Another study by Shehab et al. (2018) focused on the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives from a starting compound similar to this compound. These compounds were synthesized to explore their immense biological activities associated with these heterocyclic derivatives. The newly synthesized compounds demonstrated potent anti-inflammatory activities both in vitro and in vivo, along with promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation (W. Shehab, M. Abdellattif, & S. Mouneir, 2018).
Catalytic Activity in Oxidation of Olefins
Ghorbanloo et al. (2017) investigated dioxidovanadium(V) complexes containing NNN-donor ligands related to pyridine derivatives. These complexes were used as catalysts for olefin oxidation in the presence of hydrogen peroxide, demonstrating their potential in catalytic applications (M. Ghorbanloo, S. Jafari, R. Bikas, M. Krawczyk, & T. Lis, 2017).
Antimicrobial and Antitumor Studies
Zou et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives, which included compounds structurally similar to this compound. These complexes were evaluated for their in vitro antimicrobial activity and in vitro antitumor activities, showing that metal complexes were more active than the free ligands, with some compounds having absolute specificity for certain bacteria or cancer cell lines (Zou Xun-Zhong, Feng An-sheng, Zeng Fu-Ran, Lai Min-Cheng, Li Yan-zhi, Mei Meng, & Li Yu, 2020).
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIPKGUBWJUCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.